Lipophilicity Comparison: 8-Chloro vs Des-Chloro
The presence of the chlorine atom at the 8‑position increases the computed lipophilicity (XLogP3) of 4‑benzyl‑8‑chlorophthalazin‑1(2H)‑one to 3.2, compared with an XLogP3 of approximately 2.5 for the des‑chloro analog 4‑benzylphthalazin‑1(2H)‑one (CID 616651) [1][2]. This difference of ~0.7 log units is expected to enhance membrane permeability and may influence both cellular uptake and in vivo distribution, factors that are critical when selecting a phthalazinone scaffold for cell‑based or in vivo studies.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-Benzylphthalazin-1(2H)-one (CID 616651): XLogP3 ≈ 2.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
Higher lipophilicity can improve membrane permeability and cellular availability, making the 8‑chloro derivative preferable for intracellular target engagement studies where passive diffusion is a limiting factor.
- [1] PubChem Compound Summary for CID 12433556, 4-Benzyl-8-chlorophthalazin-1(2H)-one. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 616651, 4-Benzylphthalazin-1(2H)-one. National Center for Biotechnology Information, 2025. View Source
